molecular formula C19H21N3O4 B11616082 (3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

(3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

Cat. No.: B11616082
M. Wt: 355.4 g/mol
InChI Key: ARJGPJZXURMNHY-FYJGNVAPSA-N
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Description

(3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. This intermediate is then reacted with the appropriate butanamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinylidene group.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific hydrazinylidene group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-(2-methoxyanilino)-4-oxobutan-2-ylidene]amino]-3-methylbenzamide

InChI

InChI=1S/C19H21N3O4/c1-12-7-6-8-14(18(12)24)19(25)22-21-13(2)11-17(23)20-15-9-4-5-10-16(15)26-3/h4-10,24H,11H2,1-3H3,(H,20,23)(H,22,25)/b21-13+

InChI Key

ARJGPJZXURMNHY-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2OC)O

Origin of Product

United States

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